3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
3-(4-bromo-2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5-7(3-4-8(11)12)9(10)6(2)13-5/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
QIIADCGHWPQVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid typically involves the bromination of 2,5-dimethylthiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:
Bromination: 2,5-Dimethylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Carboxylation: The intermediate is subsequently carboxylated using carbon dioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Halogenated Phenylpropanoic Acid Derivatives
Structural Features: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature a phenyl ring substituted with chlorine and hydroxyl groups, differing from the thiophene core of the target compound .
Sulfur-Containing Propanoic Acid Esters
Structural Features: 3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters in –5) replace the thiophene ring with a methylthio (-SCH₃) group and esterify the carboxylic acid.
Physicochemical Properties :
- The ester derivatives are volatile aroma compounds (e.g., 3-(methylthio)propanoic acid ethyl ester in pineapples) with low molecular weights (e.g., ~150–180 g/mol) and high volatility, unlike the non-volatile, higher molecular weight (~273 g/mol) target compound .
Applications : Sulfur-containing esters are critical in food flavoring (e.g., pineapple aroma), whereas the target’s acid functionality and bromothiophene structure may suit pharmaceutical synthesis or catalysis .
Heterocyclic Propanoic Acid Derivatives
Structural Features: Compounds like 3-(2-oxo-2H-pyran-6-yl)propanoic acid () replace thiophene with a pyran ring, altering electronic properties and ring strain.
Brominated Phenylpropanoic Acid Analogs
Structural Features: Close analogs like 3-(4-Bromo-2-fluorophenyl)propanoic acid (Similarity: 0.87, ) share bromine and carboxylic acid groups but differ in the aromatic core (phenyl vs. thiophene) and substituent positions .
Key Differences :
- Fluorine’s electronegativity in phenyl analogs may increase acidity (pKa ~3–4) compared to thiophene derivatives, where sulfur’s electron-donating effects could raise pKa slightly.
- Thiophene’s smaller ring size (5-membered vs. benzene’s 6-membered) may influence conformational flexibility and intermolecular interactions.
Biological Activity
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound characterized by a brominated thiophene moiety attached to a propanoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 263.15 g/mol. The unique combination of its structural components suggests potential biological activities worthy of investigation.
The presence of the bromine atom in the thiophene ring enhances the compound's chemical reactivity, potentially influencing its biological activity. The propanoic acid group may also be significant for interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential pharmacological applications, including anti-inflammatory and anticancer properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar thiophene structures exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell growth and survival.
Case Study: Thiophene Derivatives
A study involving various thiophene derivatives demonstrated that modifications at specific positions significantly altered their cytotoxic effects against cancer cell lines. The brominated derivatives exhibited enhanced potency compared to their non-brominated analogs, suggesting that this compound may similarly possess significant anticancer properties.
| Compound Name | Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Thiophene Derivative A | Structure | 15 | MCF-7 |
| Thiophene Derivative B | Structure | 20 | HeLa |
Anti-inflammatory Activity
In addition to anticancer effects, there is emerging evidence that thiophene derivatives can exhibit anti-inflammatory properties. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines.
Research Findings
A comparative study highlighted that certain thiophene compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages. The exact mechanism remains under investigation, but it is hypothesized that these compounds may interfere with NF-kB signaling pathways.
Interaction Studies
Understanding the interaction profile of this compound is essential for elucidating its biological effects. Studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to various biological targets.
- Mechanistic Pathways : Investigating the pathways modulated by the compound.
- Comparative Analysis : Evaluating its activity relative to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
